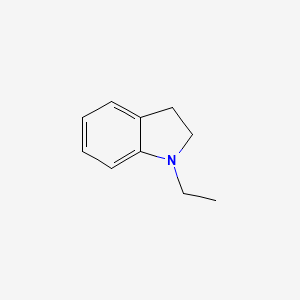

1-ethylindoline

Description

Significance of Indoline (B122111) Core Structures in Organic Synthesis and Heterocyclic Chemistry

The indole (B1671886) nucleus, the parent structure of indoline, is a versatile and privileged scaffold in chemistry. nih.gov Indole and its derivatives are fundamental components in a vast number of natural products, including the amino acid tryptophan, and are integral to many pharmacologically active compounds. nih.govwikipedia.org This makes the indole and indoline frameworks highly significant in medicinal chemistry and drug discovery. nih.gov

In organic synthesis, the electron-rich nature of the indole ring system makes it a valuable precursor for a wide array of chemical transformations. openmedicinalchemistryjournal.com The indoline scaffold, being the saturated analogue, offers different reactivity and stereochemical possibilities. The development of methods for the asymmetric alkylation of indoles and indolines is a significant area of research, as achieving N-alkylation selectively over C3-alkylation has traditionally been a challenge. researchgate.netchemrxiv.org The ability to synthesize specific N-substituted indolines like 1-ethylindoline is crucial for creating molecules with tailored properties for applications in pharmaceuticals, dyes, and materials science. chembk.comopenmedicinalchemistryjournal.com

Historical Context and Evolution of this compound Research

The history of this compound is intrinsically linked to the broader history of indole chemistry. One of the most reliable and oldest methods for synthesizing substituted indoles is the Fischer indole synthesis, which was first developed by Emil Fischer in 1883. wikipedia.org This and other classical methods like the Madelung synthesis laid the groundwork for accessing the core indole structure. orgsyn.org

The evolution towards N-substituted compounds like this compound progressed with the development of N-alkylation techniques. These methods allow for the introduction of functional groups onto the nitrogen atom of the indole ring, a key step in modifying the molecule's properties. openmedicinalchemistryjournal.commdpi.com The synthesis of 1-ethylindole, the direct precursor to this compound, can be achieved through the reaction of indole with ethyl bromide. chembk.com Subsequently, this compound is commonly prepared by the catalytic hydrogenation of 1-ethylindole, a reaction that saturates the 2-3 bond of the pyrrole (B145914) ring. google.com

Early research likely viewed this compound as a simple chemical intermediate. However, more recent research, particularly from the 2010s onward, has demonstrated its evolution into a valuable building block for constructing complex, high-value molecules. Much of this contemporary research focuses on its oxidized derivative, this compound-2,3-dione (also known as N-ethylisatin), which is used in a variety of advanced synthetic applications. nih.govresearchgate.net The synthesis of this dione (B5365651) from isatin (B1672199) and an ethylating agent is a frequently cited reaction in modern literature, highlighting the shift from fundamental synthesis to functional application. nih.gov

Overview of Academic Research Directions Pertaining to this compound and its Derivatives

Current academic research leverages this compound and its derivatives, primarily this compound-2,3-dione, as versatile synthons in several key areas.

Complex Molecule Synthesis: A prominent research direction involves the use of this compound-2,3-dione in multi-component reactions (MCRs) to generate structurally complex heterocyclic systems. Recent studies have demonstrated its use in the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives. mdpi.com These reactions, often catalyzed by Brønsted acidic ionic liquids, proceed in high yields by reacting this compound-2,3-dione with anilines and diethyl acetylenedicarboxylate (B1228247). mdpi.comresearchgate.netnih.gov The development of such synthetic methods is significant as it provides efficient access to novel scaffolds for drug discovery.

Table 2: Example Synthesis of Spiro[furan-2,3′-indoline] Derivatives using this compound-2,3-dione

| Aniline (B41778) Derivative | Catalyst | Yield | Source(s) |

|---|---|---|---|

| Aniline | Cat1* | 96% | mdpi.com |

| 4-Methylaniline | Cat1* | 98% | mdpi.com |

| 4-Methoxyaniline | Cat1* | 95% | mdpi.com |

| 4-Chloroaniline | Cat1* | 85% | mdpi.com |

\Cat1: 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate (B86663)*

Medicinal Chemistry: In medicinal chemistry, indole derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. nih.govunivie.ac.at Research has explored the synthesis of indole-modified tamoxifen (B1202) relatives as potential anticancer agents, using N-ethyl-5-bromoindole as a key intermediate. nih.gov Furthermore, this compound-2,3-dione is used as a starting material for creating novel pyrazole-indole hybrids and other compounds evaluated for their therapeutic potential. ontosight.ai

Materials Science: The unique chemical properties of the indoline scaffold lend themselves to applications in materials science. shibaura-it.ac.jputwente.nl Derivatives of this compound have been investigated for their utility in various domains. For example, crystallographic studies of 5-bromo-1-ethylindoline-2,3-dione have provided insights into its solid-state structure and intermolecular interactions, which are crucial for designing materials with specific properties. researchgate.net This derivative and others have also been studied for their potential as corrosion inhibitors. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-ethyl-2,3-dihydroindole |

InChI |

InChI=1S/C10H13N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3 |

InChI Key |

JJFUPPZOYYMAFC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethylindoline and Substituted 1 Ethylindoline Derivatives

Classical and Established Synthesis Routes

Traditional methods for the synthesis of 1-ethylindoline primarily involve the functionalization of indole (B1671886) or indoline (B122111) precursors through N-alkylation or the formation of the heterocyclic ring via cyclization reactions.

N-Alkylation Reactions of Indole and Indoline Precursors

The direct introduction of an ethyl group onto the nitrogen atom of an indole or indoline ring is a common and straightforward approach. This is typically achieved through nucleophilic substitution reactions where the nitrogen atom of the heterocycle acts as a nucleophile, attacking an ethylating agent.

Common ethylating agents used in these reactions include ethyl halides (e.g., ethyl iodide, ethyl bromide), diethyl sulfate (B86663), and ethyl triflate. The choice of reagent and reaction conditions can significantly influence the yield and selectivity of the N-alkylation process. Classical conditions often involve the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to deprotonate the indole or indoline nitrogen, thereby increasing its nucleophilicity. rsc.org However, the use of strong bases can sometimes lead to competing C-alkylation, particularly at the C3 position of the indole ring. organic-chemistry.orgnih.gov

Alternative and milder conditions have been developed to improve selectivity and functional group tolerance. For instance, the use of potassium hydroxide (B78521) (KOH) in ionic liquids has been shown to be an efficient and selective method for the N-alkylation of various N-acidic heterocycles, including indole. organic-chemistry.org Phase-transfer catalysis has also been employed to facilitate the N-alkylation of indoles under basic conditions, often leading to high yields of the desired N-alkylated products.

A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This method utilizes readily available aryl hydrazines, ketones, and alkyl halides to generate densely functionalized indole products in a short reaction time. rsc.org

The table below summarizes various N-alkylation methods for indole and indoline precursors.

| Precursor | Ethylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |

| Indole | Ethyl Bromide | NaH | DMF | >90 | rsc.org |

| Indole | Ethyl Halide | KOH | Ionic Liquid | High | organic-chemistry.org |

| Indoline | Ethanol (B145695) | Tricarbonyl(cyclopentadienone) iron complex | Trifluoroethanol | 31-99 | nih.gov |

| Ethyl Indol-2-carboxylate | Alkyl Halide | aq. KOH | Acetone | High | nih.govmdpi.com |

Cyclization Strategies for Indoline Ring Formation

An alternative to the direct N-alkylation of pre-formed heterocycles is the construction of the indoline ring itself from acyclic precursors that already contain the N-ethyl group. These cyclization strategies are versatile and allow for the synthesis of a wide range of substituted indolines.

One common approach involves the intramolecular cyclization of N-ethyl-2-alkenylanilines. nih.gov This can be achieved through various methods, including transition metal-catalyzed C-H amination or metal-free oxidative cyclization. nih.gov For example, the treatment of N-substituted 2-alkenylanilines with an oxidizing agent can lead to the formation of an epoxide intermediate, which then undergoes intramolecular cyclization and subsequent elimination of water to yield the indole derivative. nih.gov

The Fischer indole synthesis is a classical and widely used method for constructing the indole ring, which can be subsequently reduced to the indoline. google.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the condensation of an N-ethyl-N-phenylhydrazine with an appropriate aldehyde or ketone. Green chemistry approaches to the Fischer indole synthesis have been developed, utilizing catalysts such as bissulfonic acid type acidic ionic liquids in aqueous media. google.com

Advanced and Green Chemistry Approaches

In recent years, there has been a significant focus on developing more sustainable and efficient methods for the synthesis of indoline derivatives. These advanced approaches often utilize transition metal catalysis and adhere to the principles of green chemistry, such as atom economy and the use of environmentally benign reagents and solvents.

Transition Metal-Catalyzed Processes for Indoline Scaffold Construction

Transition metals, particularly palladium, have proven to be powerful catalysts for the construction of the indoline scaffold. nih.govmdpi.comrsc.org These methods often involve C-H activation and cross-coupling reactions, allowing for the formation of C-N and C-C bonds with high efficiency and selectivity. nih.govmdpi.com

Palladium catalysts are widely used in the synthesis of indoles and indolines due to their ability to facilitate a variety of transformations, including intramolecular Heck reactions, C-H amination, and oxidative arylacetoxylation. nih.govrsc.orgrsc.org

One notable strategy is the palladium-catalyzed intramolecular C-H amination of N-acetyl 2-aminobiphenyl (B1664054) starting materials to form carbazoles, a reaction that laid the groundwork for indoline synthesis via similar pathways. nih.gov The palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, has emerged as a powerful tool for the vicinal difunctionalization of aryl halides, enabling the construction of indoles and their derivatives. nih.gov

Palladium-catalyzed methods for the synthesis of indoline derivatives are summarized in the table below.

| Starting Material | Catalyst | Reaction Type | Key Features | Reference |

| N-vinyl and N-allyl-2-haloanilines | Palladium(II)-PEG | Intramolecular Heck Cyclization | In situ generation of Pd nanoparticles. | rsc.org |

| Cinnamyl tethered anilines | Palladium | Oxidative Arylacetoxylation | Picolinamide (B142947) as a directing group. | rsc.org |

| 2-Alkenylanilines | Palladium | C-H Amination | Direct formation of the indoline ring. | nih.gov |

| N-Aryl Imines | Palladium | Oxidative C-H/C-H Cyclization | Atom-economic, uses oxygen as oxidant. | organic-chemistry.org |

While palladium catalysis is prevalent, other transition metals have also been employed in the synthesis of indolines. Iron-catalyzed N-alkylation of indolines using alcohols via a borrowing-hydrogen methodology has been reported as a sustainable alternative to using alkyl halides. nih.govnih.gov This method involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the indoline, followed by reduction of the resulting iminium ion.

Iridium catalysts have been utilized for the regio-selective C3- and N-alkylation of indolines with alcohols in water under air, representing an environmentally friendly approach. organic-chemistry.orgnih.gov This reaction proceeds through a tandem dehydrogenation of the indoline and the alcohol. organic-chemistry.orgnih.gov

Metal-Free Catalytic Methods

The development of metal-free catalytic systems for the synthesis of indoline derivatives represents a significant advancement in green chemistry. These methods avoid the use of potentially toxic and expensive metal catalysts.

One notable metal-free approach involves the oxidation of oxindoles to isatins, which are valuable precursors for various heterocyclic compounds. A study demonstrated a convenient and clean synthesis of isatins through the oxidation of oxindoles using molecular oxygen with tert-butyl nitrite (B80452) (t-BuONO) as an additive. organic-chemistry.org This reaction proceeds under mild conditions (50 °C, 1 atm O2) in tetrahydrofuran (THF) and does not require any catalyst or base, affording yields of up to 86%. organic-chemistry.org Mechanistic investigations suggest a radical-mediated pathway. organic-chemistry.org

Another strategy focuses on one-pot multi-component reactions. For instance, indole derivatives have been synthesized by reacting 1H-indole-3-carbaldehyde, aniline (B41778) derivatives, and malononitrile (B47326) in ethanol using triethylamine (B128534) as a catalyst. dergipark.org.tr Additionally, a catalyst-free bicyclization reaction has been developed to produce oxazolo[5,4-b]indoles via a microwave-assisted three-component reaction. dergipark.org.tr These methods offer advantages such as step economy, reduced waste, and operational simplicity. researchgate.net Furthermore, acid-catalyzed two-component reactions have been employed to prepare indolizine (B1195054) derivatives under metal-free conditions, with some reactions achieving yields as high as 95%. nih.gov

Phase Transfer Catalysis (PTC) in Indoline Synthesis

Phase transfer catalysis (PTC) is a powerful technique for synthesizing organic compounds, particularly for reactions involving immiscible phases. jetir.orgresearchgate.net It facilitates the transfer of a reactant from one phase to another where the reaction occurs, often leading to increased yields and reduced reaction times. crdeepjournal.org PTC is widely used in C, N, O, and S-alkylation reactions. crdeepjournal.org

In the context of indoline synthesis, PTC has been successfully applied to the N-alkylation of isatin (B1672199) derivatives. For example, novel 5-chloroisatin (B99725) and 5-bromoistin derivatives were synthesized by reacting them with brominated alkylating agents in dimethylformamide (DMF) using potassium carbonate as a base and tetra-n-butylammonium bromide (TBAB) as the phase transfer catalyst. This method resulted in good yields of the desired N-alkylated products.

The choice of catalyst is crucial in PTC. Quaternary ammonium (B1175870) salts, such as Aliquat 336, and phosphonium (B103445) salts are common choices. researchgate.netcrdeepjournal.org The mechanism of PTC can be explained by either the Starks' extraction mechanism or Makosza's interfacial mechanism. researchgate.net The advantages of PTC in green synthesis include the potential to reduce the use of organic solvents and enable the use of water as a solvent. jetir.orgresearchgate.net

Table 1: Examples of Phase Transfer Catalysis in the Synthesis of Indoline Precursors

| Starting Material | Alkylating Agent | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-chloroisatin | 1,3-dibromopropane | TBAB | K2CO3 | DMF | N-alkylated 5-chloroisatin | Good | |

| 5-bromoisatin | 1,6-dibromohexane | TBAB | K2CO3 | DMF | N-alkylated 5-bromoisatin | Good |

Ionic Liquid Catalysis in Multi-Component Reactions Involving Indoline Derivatives

Ionic liquids (ILs) have emerged as versatile catalysts and reaction media in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and recyclability. iau.irjddhs.com They have been effectively utilized in multi-component reactions (MCRs) for the synthesis of various heterocyclic compounds, including indoline derivatives.

Brønsted acidic ionic liquids, such as 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate and 1,1′-(1,6-hexanediyl)bis(pyridinium) hydrogen sulfate, have been used as catalysts for the three-component reaction of anilines, isatins, and diethyl acetylenedicarboxylate (B1228247) to produce spiro[furan-2,3′-indoline]-3-carboxylate derivatives in high yields (80-98%). researchgate.net The use of ultrasonic irradiation in conjunction with these ionic liquid catalysts further enhances the reaction efficiency. researchgate.net

Another example is the use of N-ethylpyridinium hydrogen sulfate as a recyclable catalyst for the synthesis of indole derivatives and bis(indolyl)methanes. iau.ir The reactions are often carried out in aqueous media, which facilitates product recovery and catalyst recycling. iau.ir Similarly, 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulfate has been shown to be an effective catalyst for the synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] ias.ac.inoxazine derivatives from 1-naphthol, formalin, and anilines under solvent-free conditions. acgpubs.org A distillable ionic liquid, DIMCARB (an adduct of dimethylamine (B145610) and carbon dioxide), has also been employed as both a reaction medium and catalyst for the synthesis of mono-condensed α,β-unsaturated ketones, which are useful building blocks. researchgate.net

Green Solvents and Energy-Efficient Methods (e.g., Ultrasonic, Solvent-Free, Microwave)

The principles of green chemistry are increasingly being applied to the synthesis of indoline derivatives to minimize environmental impact. researchgate.net This includes the use of green solvents and energy-efficient methods like ultrasonic and microwave irradiation, as well as solvent-free reaction conditions. researchgate.net

Green solvents such as water, ionic liquids, and supercritical fluids are gaining traction as replacements for traditional volatile organic compounds (VOCs). jddhs.comorientjchem.org Water is an ideal solvent for many reactions due to its abundance and low toxicity. jddhs.com Bio-based solvents, such as d-limonene and glycerol, also offer sustainable alternatives. orientjchem.orgnih.gov

Energy-efficient methods can significantly reduce reaction times and energy consumption. For instance, the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives using ionic liquid catalysts was effectively accelerated by ultrasonic irradiation. researchgate.net Microwave-assisted synthesis has also been employed for the catalyst-free production of oxazolo[5,4-b]indoles. dergipark.org.tr

Solvent-free reactions represent a particularly green approach by eliminating the need for a solvent altogether. researchgate.net Magnetic nanoparticles, such as Fe3O4, have been used as heterogeneous catalysts for the regio- and stereoselective reactions between epoxides and indoles under solvent-free conditions. researchgate.net Similarly, a nano-sized Fe3O4-supported Lewis acid ionic liquid catalyst has been developed for the synthesis of polyhydroquinolines and propargylamines under solvent-free sonication. rsc.org

Biocatalytic Resolution and Transformations

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. While specific examples of biocatalytic resolution and transformations directly leading to this compound are not prevalent in the provided search results, the principles of biocatalysis are well-established for the synthesis of chiral amines and related heterocyclic structures. Enzymes such as lipases, esterases, and oxidoreductases are commonly used for the kinetic resolution of racemic mixtures or the asymmetric synthesis of enantiomerically pure compounds. These methods operate under mild conditions and often exhibit high enantio- and regioselectivity, making them attractive for the synthesis of complex molecules. The application of these biocatalytic strategies to the synthesis of substituted this compound derivatives represents a promising area for future research.

Regio- and Stereoselective Synthesis of this compound Derivatives

The control of regio- and stereoselectivity is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. In the context of indoline derivatives, several methods have been developed to achieve high levels of selectivity.

One approach involves the electrophilic cyclization of o-(1-alkynyl)benzamides. The reaction of these substrates with ICl, I2, or NBS under mild conditions affords a variety of substituted isoindolin-1-ones in good to excellent yields. nih.govresearchgate.net This methodology demonstrates good regioselectivity, although in some cases, substituted isoquinolin-1-ones are formed as the major product. nih.gov

Another powerful tool for achieving regio- and stereoselectivity is the 1,3-dipolar cycloaddition reaction. For example, the reaction of (E)-4-arylidene-N-methyl-isoquinoline-1,3-dione derivatives with C-aryl-N-phenylnitrones leads to the formation of new spiro-isoxazolidines. researchgate.net NMR studies confirmed that in most cases, only one regioisomer was formed selectively. researchgate.net The stereochemistry of the resulting spirannic compounds was further corroborated by DFT calculations. researchgate.net

Table 2: Examples of Regio- and Stereoselective Synthesis

| Reaction Type | Substrates | Reagent/Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Electrophilic Cyclization | o-(1-alkynyl)benzamides | ICl, I2, NBS | Substituted isoindolin-1-ones | Regioselective | nih.govresearchgate.net |

| 1,3-Dipolar Cycloaddition | (E)-4-arylidene-N-methyl-isoquinoline-1,3-dione derivatives, C-aryl-N-phenylnitrones | - | Spiro-isoxazolidines | Regio- and stereoselective | researchgate.net |

Industrial Synthesis Methods Research for this compound and its Analogs

Research into industrial synthesis methods for this compound and its analogs is driven by the need for scalable, cost-effective, and sustainable processes. While specific industrial-scale syntheses of this compound were not detailed in the provided search results, the methodologies discussed in the preceding sections have significant industrial relevance.

Phase transfer catalysis (PTC) is a well-established technique in industrial organic synthesis due to its numerous benefits, including increased yields, reduced cycle times, and the elimination of hazardous reagents. crdeepjournal.org The application of PTC to N-alkylation reactions, as demonstrated for isatin derivatives, is a scalable process that could be adapted for the industrial production of this compound.

Furthermore, the development of multi-component reactions catalyzed by ionic liquids offers a streamlined approach to the synthesis of complex indoline derivatives. researchgate.netacgpubs.org These one-pot reactions are highly efficient and can reduce the number of steps required for synthesis, which is a significant advantage in an industrial setting. acgpubs.org

Chemical Reactivity and Transformation Pathways of 1 Ethylindoline Derivatives

Reactions at the Indoline (B122111) Nitrogen Atom and Ring System

The indoline ring system itself can undergo various transformations. For instance, oxidation reactions can occur, leading to corresponding oxides of indoline derivatives. The stability of the saturated indoline ring to further reduction is generally high, with typical reducing agents often targeting other reducible functionalities present in substituted derivatives rather than the indoline ring itself.

Reactions on the Benzene (B151609) Moiety of the Indoline System

The benzene moiety within the indoline system retains its aromatic character and is susceptible to electrophilic aromatic substitution (EAS) reactions. The nitrogen atom, with its electron-donating properties, activates the benzene ring and directs incoming electrophiles primarily to the ortho and para positions relative to the nitrogen.

A notable example of such reactivity is the bromination of indoline-2,3-dione derivatives, such as 5-bromo-1H-indole-2,3-dione (isatin), which can be N-ethylated to form 5-bromo-1-ethylindoline-2,3-dione. The bromine atom is typically introduced at the 5-position of the indole (B1671886) ring, demonstrating the susceptibility of this aromatic region to electrophilic attack researchgate.net.

Carbonyl Group Reactivity in 1-Ethylindoline-2,3-dione Derivatives

This compound-2,3-dione, also known as 1-ethylisatin, is a key derivative where the reactivity of the carbonyl groups at positions 2 and 3 plays a central role in its chemical transformations. These dicarbonyl functionalities are highly electrophilic and readily participate in a variety of reactions.

The carbonyl carbons (C2 and C3) of this compound-2,3-dione are prime sites for nucleophilic attack. In a typical nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon, leading to a change in hybridization from sp2 to sp3 and a transformation of the geometry from trigonal planar to tetrahedral libretexts.orglibretexts.orgmasterorganicchemistry.comwikipedia.orgsavemyexams.com.

Specific examples of nucleophilic addition reactions involving isatin (B1672199) derivatives include the formation of hydrazones, thiosemicarbazones, and semicarbazones at the C2 and C3 carbonyl positions . The 3-oxo group of this compound-2,3-dione can be activated, for instance, through protonation by an ionic liquid catalyst, which enhances its electrophilicity and facilitates nucleophilic attack mdpi.com. A common transformation is the reduction of the C3 carbonyl group to a hydroxyl group, which can be achieved using reagents such as sodium borohydride (B1222165) (NaBH₄) .

The carbonyl groups of this compound-2,3-dione also readily undergo condensation reactions with various nucleophiles. These reactions typically involve the elimination of a small molecule, such as water, to form a new bond. Examples include reactions with hydrazine (B178648) or hydroxylamine (B1172632) .

A specific instance of condensation involves the reaction of this compound-2,3-dione with rhodanine (B49660) derivatives. This reaction leads to the formation of complex structures such as (Z)-6-(5-(1-ethyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, highlighting the versatility of the dione (B5365651) system in forming new carbon-carbon and carbon-heteroatom bonds scispace.com.

Multi-Component Reactions Involving this compound Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic methodologies that involve the simultaneous combination of three or more reactants in a single reaction vessel to form a new product chemrevlett.comtcichemicals.com. These reactions are highly valued for their atom efficiency, high yields, and ability to rapidly generate molecular diversity, making them particularly useful in the synthesis of complex heterocyclic molecules chemrevlett.comtcichemicals.comnih.govmdpi.com. This compound-2,3-dione (1-ethylisatin) serves as a versatile building block in numerous MCRs mdpi.comrsc.orgresearchgate.net.

One notable example is the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives. This reaction involves the multi-component condensation of this compound-2,3-dione with anilines and diethyl acetylene (B1199291) dicarboxylate, often catalyzed by ionic liquids, yielding the desired spirocyclic products in high yields mdpi.com.

| Reactants | Catalyst | Solvent | Temperature | Yield (%) | Product Type | Reference |

| This compound-2,3-dione, Aniline (B41778), Diethyl Acetylene Dicarboxylate | Ionic Liquid | EtOH | 80 °C (US) | 85-98 | Spiro[furan-2,3′-indoline]-3-carboxylate derivatives | mdpi.com |

Furthermore, Pictet-Spengler type cyclization reactions can also incorporate indoline-2,3-diones, leading to the formation of diverse polyheterocyclic compounds rsc.org.

Spiroannulation reactions, a specific type of cyclization, are crucial for constructing spirocyclic frameworks, which are prevalent in natural products and pharmaceutical agents due to their unique structural features and broad spectrum of biological activities nih.govrsc.orgresearchgate.net.

1-Ethylisatin-derived Morita–Baylis–Hillman (MBH) adducts have been successfully employed in [3+3]-spiroannulation reactions with anthracene. These reactions, often facilitated by eco-friendly K-10 clay under solvent-free conditions or in chlorobenzene, yield novel green fluorescent spiroderivatives. Yields for these spiroannulation reactions typically range from 42% to 68% acs.orgnih.govresearchgate.net.

| Starting Material | Reagent | Conditions | Yield (%) | Product Type | Reference |

| 1-Ethylisatin-derived MBH adducts | Anthracene | K-10 clay, 120 °C (neat) or chlorobenzene | 42-68 | Green fluorescent spiroderivatives | acs.orgnih.govresearchgate.net |

Another significant class of spiroannulation reactions involving the this compound framework is the 1,3-dipolar cycloaddition. Azomethine ylides, generated in situ from isatins (including N-ethyl isatin) and amino acids, can be trapped by various dipolarophiles to construct spiro-pyrrolidine oxindole (B195798) scaffolds mdpi.comresearchgate.net. These reactions provide efficient and convenient access to complex spirocyclic structures with high diastereoselectivity.

Cycloaddition Reactions (e.g., [3+2]-Cycloaddition)

This compound-2,3-dione participates in various cycloaddition reactions, particularly [3+2]-cycloadditions, leading to the formation of complex spiro-heterocyclic systems. These reactions are highly valuable for constructing diverse molecular architectures.

One notable example involves the three-component reaction of this compound-2,3-dione with anilines and diethyl acetylenedicarboxylate (B1228247), catalyzed by Brønsted acidic ionic liquids under ultrasonic irradiation. This reaction yields 2′,5-dioxo-5H-spiro[furan-2,3′-indoline]-3-carboxylate derivatives. The optimized conditions for this synthesis typically involve ethanol (B145695) as a solvent, reflux temperature, and ultrasonic irradiation for approximately 3 hours. The yields for products starting from this compound-2,3-dione generally range from 85% to 98%, demonstrating high efficiency mdpi.com.

Another significant [3+2]-cycloaddition involves the asymmetric double oxidative cycloaddition for the synthesis of CF3-containing spiro[pyrrolidin-3,2′-oxindole] derivatives. This reaction utilizes 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones, which are structurally related to this compound-2,3-dione, and β-aryl-substituted aldehydes. The process is catalyzed by a chiral amino catalyst and results in highly functionalized chiral products with four contiguous stereocenters, formed by directly constructing two C-C bonds from four C(sp3)-H bonds under mild conditions with broad substrate scope and excellent functional group compatibility researchgate.net.

The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives also involves 1-alkylindoline-2,3-diones (including this compound-2,3-dione), malononitrile (B47326), and activated enolates in a three-component reaction. These reactions can be catalyzed by sulfonic acid polyvinyl pyridinium (B92312) ionic liquids under ultrasonic irradiation mdpi.com.

The following table summarizes representative yields for the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives from this compound-2,3-dione and various aniline derivatives using ionic liquid catalysts mdpi.com:

| Product Code | Aniline Derivative | Catalyst Type | Yield (%) | Reaction Time (h) |

| 1a | Aniline | Cat1 | 98 | 3 |

| 2a | 4-Methylaniline | Cat1 | 95 | 3 |

| 3a | 4-Methoxyaniline | Cat1 | 96 | 3 |

| 4a | 4-Fluoroaniline | Cat1 | 92 | 3 |

| 5a | 4-Chloroaniline | Cat1 | 85 | 3 |

| 6a | 3-Nitroaniline | Cat1 | 90 | 3 |

| 7a | 2-Chloroaniline | Cat1 | 91 | 3 |

| 8a | 2-Methylaniline | Cat1 | 93 | 3 |

Mechanistic Investigations of Reaction Pathways

Mechanistic studies are crucial for understanding the intricate steps involved in the transformation pathways of this compound derivatives. For the ionic liquid catalyzed synthesis of 2′,5-dioxo-5H-spiro[furan-2,3′-indoline]-3-carboxylate derivatives, a probable mechanism has been proposed mdpi.comfishersci.ca.

The reaction is believed to initiate with the activation of this compound-2,3-dione through protonation at the 3-oxo group by the acidic ionic liquid catalyst mdpi.comfishersci.ca. Simultaneously, the acetylenic ester undergoes sulfonation of its triple bond, followed by the replacement of the OSO3 group by the amine, leading to the formation of an intermediate, such as diethyl 2-(phenylamino)fumarate mdpi.comfishersci.ca. A nucleophilic reaction then occurs between this intermediate and the protonated this compound-2,3-dione, forming a new intermediate. This intermediate subsequently undergoes a cyclization reaction and elimination of an alcohol molecule (e.g., ethanol), regenerating the catalyst and yielding the spiro[furan-2,3′-indoline] derivative mdpi.comfishersci.ca. The higher acidity of certain ionic liquid catalysts has been correlated with improved yields, supporting the proposed protonation step in the mechanism mdpi.com.

Mechanistic investigations often employ a combination of experimental and computational techniques. Kinetic studies, isotopic labeling experiments, spectroscopy (such as NMR, IR, and UV-Vis), and computational modeling (e.g., Density Functional Theory, DFT) are commonly utilized to identify key intermediates, determine rate laws, and map out reaction pathways acrospharma.co.kr. For instance, NMR spectroscopy has been used to characterize the structure of the desired products in the synthesis of spiro[furan-2,3′-indoline] derivatives, confirming the proposed mechanism acrospharma.co.kr. The elucidation of such mechanisms allows for the rational design of new synthetic strategies and optimization of reaction conditions.

Advanced Spectroscopic and Crystallographic Characterization of 1 Ethylindoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the connectivity and environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)The ¹³C NMR spectrum of 1-ethylindoline would reveal signals for each unique carbon environment. The aromatic carbons of the fused benzene (B151609) ring would typically resonate in the δ 110-150 ppm range, with quaternary carbons (those not bonded to hydrogen atoms) often appearing with lower intensity due to the absence of nuclear Overhauser enhancement (NOE)oregonstate.edu. The two methylene (B1212753) carbons of the saturated indoline (B122111) ring (C-2 and C-3) would be expected in the aliphatic region, likely between δ 20-60 ppm, with the carbon directly attached to the nitrogen (C-2) being more deshielded. The ethyl group carbons would also show characteristic shifts: the methyl carbon (CH₃) typically around δ 10-20 ppm, and the methylene carbon (N-CH₂) around δ 35-50 ppmoregonstate.edulibretexts.org.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group/Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 7.5 (multiplets) | 110 - 150 |

| Indoline CH₂ (C-2) | ~3.0 - 3.5 (multiplet) | ~45 - 55 |

| Indoline CH₂ (C-3) | ~2.5 - 3.0 (multiplet) | ~25 - 35 |

| N-CH₂ (Ethyl) | ~3.0 - 3.5 (quartet) | ~35 - 50 |

| CH₃ (Ethyl) | ~1.0 - 1.5 (triplet) | ~10 - 20 |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations specac.comksu.edu.sa. For this compound, characteristic absorption bands would include:

C-H stretching vibrations : Aliphatic C-H stretches (from the ethyl group and the saturated indoline ring) would be observed below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range. Aromatic C-H stretches (from the benzene ring) would appear above 3000 cm⁻¹, typically around 3000-3100 cm⁻¹ ksu.edu.samvpsvktcollege.ac.in.

Aromatic C=C stretching vibrations : Bands corresponding to the carbon-carbon double bonds within the aromatic ring would be visible in the 1450-1600 cm⁻¹ region mvpsvktcollege.ac.in.

C-N stretching vibrations : The carbon-nitrogen single bond stretch within the indoline ring and the N-ethyl group would contribute to absorption bands, typically in the 1020-1200 cm⁻¹ range specac.com.

The absence of strong absorption bands around 1700 cm⁻¹ (C=O stretch) or broad bands around 3200-3600 cm⁻¹ (O-H or N-H stretch for primary/secondary amines) would confirm the absence of carbonyl groups, hydroxyl groups, or primary/secondary amine functionalities in this compound specac.comksu.edu.sa.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound, which can then be used to precisely determine its elemental composition rsc.orgrsc.org. For this compound, with a molecular formula of C₁₀H₁₃N, HRMS would typically show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 147.1048 (for C₁₀H₁₃N⁺) or 148.1126 (for [C₁₀H₁₃N+H]⁺). The high accuracy of HRMS allows for differentiation from other compounds with similar nominal masses but different elemental compositions. Additionally, the fragmentation pattern observed in the mass spectrum can provide further structural information, such as the loss of an ethyl radical (29 Da) or other characteristic cleavages of the indoline ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing accurate bond lengths, bond angles, and molecular conformation diamond.ac.uklibretexts.org. Since this compound is typically a liquid at room temperature, direct X-ray crystallographic analysis of the pure compound is generally not feasible. However, X-ray crystallography is routinely applied to solid derivatives of indoline compounds. For instance, the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, a solid derivative of the indoline scaffold, has been determined, revealing the planar nature of the indoline ring system and the orientation of the ethyl group relative to the ring researchgate.net. Such studies on solid derivatives provide valuable insights into the conformational preferences and intermolecular interactions within the indoline family, which can be extrapolated to understand the structural characteristics of this compound in a condensed phase.

Analysis of Molecular Geometry, Bond Lengths, and Angles

Crystallographic analyses of this compound derivatives offer a precise understanding of their molecular geometry. For compounds like 5-bromo-1-ethylindoline-2,3-dione, the indoline ring system exhibits a high degree of planarity. The largest deviations from the mean plane of the indoline ring are notably small, measured at 0.016 (2) Å for molecule A and 0.040 (13) Å for molecule B within the asymmetric unit nih.govamericanelements.comchem960.comfishersci.caacrospharma.co.krchem960.comnih.gov. This near-planarity of the indoline core is a consistent feature, contributing to the rigidity of the bicyclic system.

Conformational Analysis and Torsion Angle Studies

Conformational analysis, particularly through torsion angle studies, elucidates the rotational freedom and preferred orientations within a molecule. For this compound derivatives, the torsion angles involving the ethyl group and the indoline ring are crucial. In 5-bromo-1-ethylindoline-2,3-dione, the C—C—N—C torsion angles, which describe the orientation of the ethyl group relative to the indoline nitrogen and an adjacent carbon, are reported as -94.8 (3)° for molecule A and 93.0 (3)° for molecule B nih.govamericanelements.comchem960.comfishersci.caacrospharma.co.krchem960.comnih.gov. An additional torsion angle, C20–C19–N2–C18, is reported as -92.9 (3)° chem960.comfishersci.caacrospharma.co.krnih.gov. These values quantitatively confirm the nearly perpendicular orientation of the ethyl group with respect to the indoline ring system, as observed in the molecular geometry analysis.

Table 1: Key Torsion Angles in 5-Bromo-1-ethylindoline-2,3-dione

| Torsion Angle Type | Molecule A (°) | Molecule B (°) | Reference |

| C—C—N—C | -94.8 (3) | 93.0 (3) | nih.govamericanelements.comchem960.comfishersci.caacrospharma.co.krchem960.comnih.gov |

| C20–C19–N2–C18 | N/A | -92.9 (3) | chem960.comfishersci.caacrospharma.co.krnih.gov |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π–π Stacking)

The crystal packing of this compound compounds is governed by a combination of intermolecular interactions that dictate their three-dimensional solid-state architecture. In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, the two independent molecules (A and B) in the asymmetric unit are inclined to each other, forming a dihedral angle of 6.28 (8)° nih.govamericanelements.comchem960.comfishersci.caacrospharma.co.krchem960.comnih.gov.

A primary motif in the molecular packing involves C—H⋯O hydrogen bonds. These interactions link molecules A and B, forming extended –A–B–A–B– chains along the [01-1] crystallographic direction nih.govamericanelements.comchem960.comfishersci.caacrospharma.co.krchem960.comnih.gov. These hydrogen bonds are crucial for establishing one-dimensional connectivity within the crystal.

In another derivative, 3,3′-ethanediylidenebis(this compound-2-one), the crystal structure is stabilized by intermolecular C=O⋯H—C and N⋯H—C hydrogen bonds, as well as π–π interactions labsolu.cafishersci.com. These findings collectively illustrate the diverse array of non-covalent interactions that mediate the crystal packing and solid-state properties of this compound compounds.

Table 2: Intermolecular Interactions and Geometric Parameters in 5-Bromo-1-ethylindoline-2,3-dione

| Interaction Type | Parameter | Value | Reference |

| Dihedral Angle | Between molecules A and B | 6.28 (8)° | nih.govamericanelements.comchem960.comfishersci.caacrospharma.co.krchem960.comnih.gov |

| Hydrogen Bonding | Type | C—H⋯O | nih.govamericanelements.comchem960.comfishersci.caacrospharma.co.krchem960.comnih.gov |

| Chain Formation | –A–B–A–B– along [01-1] | nih.govamericanelements.comchem960.comfishersci.caacrospharma.co.krchem960.comnih.gov | |

| π–π Stacking | Inter-centroid Distance | 3.6107 (14) Å | nih.govchem960.comfishersci.caacrospharma.co.krnih.gov |

| Inter-planar Distance | 3.4584 (9) Å | chem960.comacrospharma.co.krnih.gov | |

| Slippage | 1.262 Å | chem960.comacrospharma.co.krnih.gov | |

| Other Contact | Br⋯O Contact | 3.183 (2) Å | nih.govamericanelements.comchem960.comfishersci.caacrospharma.co.krchem960.comnih.gov |

Computational Chemistry and Theoretical Modeling of 1 Ethylindoline Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical method widely used in computational chemistry due to its balance between accuracy and computational cost fiveable.me. It focuses on the electron density of a molecule, rather than its complex wave function, to determine its properties unige.chresearchgate.net. DFT calculations can provide insights into various electronic and structural aspects of 1-ethylindoline.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic structure and chemical reactivity ossila.com. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron ossila.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity ossila.com.

For this compound, DFT calculations would determine the energies and spatial distributions of its HOMO and LUMO. This information would predict its propensity to act as an electron donor or acceptor in chemical reactions. For instance, a high-energy HOMO would indicate good electron-donating ability, while a low-energy LUMO would suggest good electron-accepting ability.

Illustrative Data Table: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -X.XX | Electron donating ability |

| LUMO | -Y.YY | Electron accepting ability |

| E_gap | Z.ZZ | Kinetic stability, reactivity |

Local reactivity descriptors, such as Fukui functions (f+, f-, f0), identify specific atomic sites within a molecule that are prone to electrophilic, nucleophilic, or radical attacks scielo.org.mxresearchgate.net. For this compound, these calculations would pinpoint the most reactive centers on the indoline (B122111) ring and the ethyl substituent, guiding predictions of its reaction pathways and regioselectivity.

Illustrative Data Table: Global Reactivity Descriptors

| Descriptor | Formula (from HOMO/LUMO) | Value (eV) | Interpretation |

| Electronegativity (χ) | (I + A) / 2 | X.XX | Electron-attracting power |

| Chemical Hardness (η) | (I - A) / 2 | Y.YY | Resistance to deformation |

| Chemical Potential (μ) | -(I + A) / 2 | Z.ZZ | Electron escaping tendency |

Note: I = Ionization Potential (-E_HOMO), A = Electron Affinity (-E_LUMO). Specific numerical values for this compound are illustrative.

DFT calculations enable the analysis of charge distribution within a molecule, often visualized through Molecular Electrostatic Potential (MEP) maps researchgate.netstackexchange.comuni-muenchen.de. An MEP map illustrates the electrostatic potential on the molecular surface, where different colors indicate regions of varying electron density: red typically represents electron-rich (nucleophilic) regions, and blue represents electron-deficient (electrophilic) regions uni-muenchen.de.

For this compound, MEP analysis would reveal the distribution of positive and negative charges across its indoline ring and the ethyl group. This is crucial for predicting how the molecule will interact with other charged species, solvents, or biological targets, and for identifying potential sites for hydrogen bonding or other non-covalent interactions uni-muenchen.de. Mulliken atomic charges are another way to quantify charge distribution on individual atoms within the molecule unige.chlupinepublishers.com.

Computational methods, particularly DFT, are extensively used to elucidate reaction mechanisms by mapping potential energy surfaces (PES) smu.eduims.ac.jp. This involves identifying stable intermediates (local minima on the PES) and transition states (first-order saddle points on the PES) smu.eduims.ac.jpgithub.io. By calculating the energy barriers associated with transition states, researchers can determine the rate-determining steps of a reaction and predict reaction feasibility and selectivity smu.edu.

For this compound, DFT studies could investigate its participation in various reactions, such as electrophilic aromatic substitution on the indoline ring, or reactions involving the nitrogen atom. These studies would help understand the step-by-step progression of such reactions, the energy changes involved, and the structures of transient species, providing a profound comprehension of its chemical transformations smu.edu.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems by applying Newton's laws of motion to atoms and molecules nih.govnih.govmdpi.com. Unlike static DFT calculations, MD simulations provide insights into the dynamic properties of molecules, including conformational changes, flexibility, and interactions with their environment, such as solvents or other biomolecules nih.govunimelb.edu.au.

For this compound, MD simulations could be employed to study its conformational flexibility, particularly the rotation of the ethyl group and the puckering of the saturated ring. Furthermore, MD can simulate its interactions with different solvent systems, providing information on solvation effects, or its binding dynamics with potential target molecules, if relevant to its application. This dynamic perspective is crucial for understanding its behavior in solution or within complex biological environments mdpi.com.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical models that correlate the structural features of molecules with their physicochemical properties derpharmachemica.comresearchgate.netnih.gov. By analyzing a dataset of compounds with known properties, QSPR models can predict the properties of new or untested molecules based solely on their molecular structure researchgate.net. This approach is highly valuable in drug discovery and materials science for screening and optimizing compounds.

For this compound, QSPR studies would involve calculating various molecular descriptors (e.g., topological, electronic, steric) from its optimized structure and correlating these with desired properties, such as boiling point, solubility, or spectroscopic characteristics. While QSPR typically requires a dataset of related compounds, theoretical descriptors for this compound itself would contribute to such models, allowing for the prediction of its own properties and guiding the design of new indoline derivatives with enhanced characteristics.

Illustrative Data Table: QSPR Descriptors and Predicted Properties

| Descriptor Type | Specific Descriptor | Value (Illustrative) | Predicted Property (Illustrative) |

| Electronic | Dipole Moment | X.XX Debye | Polarity, intermolecular forces |

| Topological | LogP | Y.YY | Lipophilicity, solubility |

| Steric | Molecular Volume | Z.ZZ ų | Packing, density |

Note: Specific numerical values for this compound are illustrative. QSPR models are typically built from a series of compounds.

Applications of 1 Ethylindoline and Its Derivatives in Advanced Organic Synthesis

Strategic Intermediates and Building Blocks for Complex Organic Molecules

1-Ethylindoline and its derivatives are widely recognized as versatile building blocks and strategic intermediates in the synthesis of complex organic molecules. The indoline (B122111) nucleus, which forms the core of this compound, can be synthesized through the reduction or modification of indole (B1671886) or isatin (B1672199) derivatives. For instance, This compound-6-carbonitrile (B3213653) hydrochloride, a derivative of this compound, is employed in the synthesis of more complex molecules via reactions such as cyclization and alkylation. It has been used as a precursor for various substituted indoles, which are important in pharmaceuticals and agrochemicals.

The unique structure of indoline derivatives allows them to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The C2-C3 bond cleavage and reconstruction of indoles and their derivatives have been shown to play a significant role in the construction of complex molecules and the synthesis of drug molecules.

Role in the Synthesis of Heterocyclic Compounds

Indoline derivatives are frequently utilized in the synthesis of numerous heterocyclic compounds, many of which possess biological or medicinal importance. The indole skeleton, a close relative of indoline, is a flexible and common nitrogen-based structure often used in the preparation of diverse heterocyclic frameworks.

For example, 5-chloro-1-ethylindoline-2,3-dione, an isatin derivative, has been reported as a versatile reagent in organic synthesis for obtaining heterocyclic compounds and as a raw material for drug synthesis. Research has focused on the synthesis of heterocycles incorporating the indole moiety using indole derivatives as reactants in multi-component reactions.

Precursors in the Total Synthesis of Natural Products Incorporating an Indoline Moiety

Indoline and indole moieties are central to a significant class of natural products known as indole alkaloids, many of which exhibit substantial physiological activity and are used in medicine. The amino acid tryptophan is the biochemical precursor of these alkaloids.

Chemists have developed various strategies for the total synthesis of complex natural products containing the indoline and indole core. For instance, intramolecular dearomative oxidative coupling (IDOC) reactions of indoles have been developed as a unified strategy for the total synthesis of various indoline alkaloids. This includes the assembly of spiro-ring systems at the C3 position of indole and the formation of quaternary centers at the C3 position, leading to the synthesis of akuammiline (B1256633) alkaloids like vincorine and aspidophylline A. Pyrroloindolines, a privileged heterocyclic motif found in many natural products, can also be synthesized via dearomatization of indole derivatives.

An example of natural products synthesized using indoline-related precursors includes:

Future Prospects and Emerging Research Frontiers in 1 Ethylindoline Chemistry

Innovation in Sustainable and Catalyst-Efficient Synthetic Methodologies

The development of sustainable and catalyst-efficient methods for synthesizing 1-ethylindoline and its derivatives is a key area of current research. A significant focus is on minimizing waste, reducing the use of hazardous reagents, and employing catalysts that are both highly active and recyclable.

One promising approach involves the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), for the hydrogenation of 1-ethylindole. vulcanchem.com This method offers high yields (70-85%) and the catalyst can be easily recovered and reused, aligning with the principles of green chemistry. vulcanchem.comchemistryviews.org Similarly, the use of reusable ZnO-CTAB nanocrystals has been demonstrated for the sustainable synthesis of related heterocyclic compounds, highlighting a potential direction for this compound synthesis. rsc.org

Ionic liquids are also emerging as effective catalysts and reaction media. For instance, the synthesis of spiro[furan-2,3′-indoline] derivatives from this compound-2,3-dione has been achieved with high efficiency using recyclable ionic liquid catalysts under ultrasonic irradiation. mdpi.comresearchgate.net These methods often proceed under mild conditions and offer excellent yields. mdpi.com Furthermore, the development of one-pot syntheses, such as the molecular oxygen-promoted synthesis of quinolines using glucose-derived ionic liquids and copper, provides a template for creating complex molecules from simple precursors in a sustainable manner. rsc.org

Researchers are also exploring catalyst-efficient intramolecular C-H amination reactions to construct the indoline (B122111) core. organic-chemistry.org Palladium-catalyzed methods that operate under mild conditions with low catalyst loadings are particularly noteworthy. organic-chemistry.org The use of picolinamide (B142947) (PA) as a protecting group in the palladium-catalyzed intramolecular amination of β-arylethylamine substrates is one such example of a highly efficient and economical route to indoline compounds. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Indoline Synthesis

| Catalyst System | Substrate/Precursor | Key Advantages | Reference |

| Palladium on Carbon (Pd/C) | 1-Ethylindole | High yield, reusable catalyst | vulcanchem.comchemistryviews.org |

| ZnO-CTAB Nanocrystals | Azides and Alkynes | Sustainable, eco-friendly, reusable | rsc.org |

| Ionic Liquids | This compound-2,3-dione | High efficiency, mild conditions, catalyst recyclability | mdpi.comresearchgate.net |

| Pd(II) with Picolinamide (PA) | β-arylethylamine substrates | High efficiency, low catalyst loading, inexpensive reagents | organic-chemistry.org |

Unveiling Novel Reactivity and Transformation Pathways

Beyond improving synthetic efficiency, a significant research frontier lies in discovering and understanding new ways in which this compound can react and be transformed into more complex molecular architectures.

The dearomatization of the indoline core presents a powerful strategy for accessing novel three-dimensional structures. For example, the palladium-catalyzed intramolecular dearomatization of indoline derivatives has been used to construct elaborate polycyclic indoline quinoline (B57606) derivatives. rsc.org This sequential process involves dearomative Heck annulation, electrophilic addition, and dehydrogenation, showcasing a sophisticated and atom-economical transformation. rsc.org

The reactivity of the ethyl group on the nitrogen atom also offers opportunities for novel transformations. While direct functionalization of the ethyl group is less explored, the broader context of N-alkylindole chemistry suggests possibilities for radical reactions or other selective activations. For instance, the reaction of 1-methoxyindole-3-carboxaldehyde with triethylborane (B153662) introduces an ethyl group at the 2-position via a radical pathway, hinting at the potential for similar reactivity with this compound under specific conditions. clockss.org

Furthermore, multicomponent reactions involving this compound derivatives are proving to be a fertile ground for discovering new transformations. The reaction of this compound-2,3-dione with anilines and dimethylacetylenedicarboxylate, catalyzed by ionic liquids, leads to the formation of complex spiro[furan-2,3′-indoline] derivatives in high yields. mdpi.com This highlights the ability of the this compound scaffold to participate in cascade reactions that rapidly build molecular complexity.

Advanced Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental studies is becoming increasingly crucial in advancing this compound research. acs.orgnih.gov Density Functional Theory (DFT) calculations, for example, are being used to predict molecular geometries, electronic properties, and reaction mechanisms, thereby guiding experimental design and interpreting results. lupinepublishers.comlupinepublishers.com

In the study of palladium-catalyzed dearomatization reactions, computational analysis has been instrumental in elucidating the reaction pathway and understanding the energetics of different isomers. rsc.orgacs.org For instance, DFT calculations have shown that for ethylindoline, syn-ortho protonation is kinetically preferred, even though the para isomer is thermodynamically more stable. acs.org This kind of insight is invaluable for controlling reaction outcomes.

Computational methods are also employed to understand the structure and properties of this compound derivatives. nih.govresearchgate.net For example, calculations of HOMO-LUMO gaps can provide information about the electronic stability and potential applications of these compounds in materials science. vulcanchem.com Hirshfeld surface analysis and the calculation of electrostatic potentials help in understanding intermolecular interactions in the solid state. nih.gov This integrated approach, combining experimental data from techniques like X-ray crystallography with theoretical calculations, provides a comprehensive understanding of the structure-property relationships in this compound-based molecules. nih.govafricaresearchconnects.comresearchgate.net

Table 2: Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of reaction pathways, prediction of kinetic and thermodynamic products. | rsc.orgacs.org |

| DFT (HOMO-LUMO calculations) | Electronic Property Prediction | Estimation of electronic stability and potential for electronic applications. | vulcanchem.com |

| Hirshfeld Surface Analysis | Solid-State Interaction Analysis | Understanding of intermolecular forces and crystal packing. | nih.gov |

| Quantum Chemical Calculations | Structural Property Deciphering | Correlation of molecular structure with biological or material properties. | nih.govresearchgate.net |

Exploration of this compound Scaffolds in Novel Functional Materials

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the development of novel functional materials. acs.org The electron-rich nature of the indoline ring system, combined with the ability to tune its properties through substitution, opens up possibilities in areas such as organic electronics and dye chemistry. acs.org

Derivatives of this compound are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The incorporation of the this compound moiety into larger conjugated systems can influence the material's photophysical properties, such as fluorescence and aggregation-induced emission (AIE). acs.org For instance, indole-substituted tetraphenylethylenes have been synthesized and shown to be promising greenish-blue emitters for OLED applications. acs.org

This compound also serves as a precursor for the synthesis of cationic dyes used in the textile industry and for laser printing toners. vulcanchem.com The ethyl group can enhance properties like lightfastness compared to methyl analogs. vulcanchem.com Furthermore, this compound derivatives have been explored as polymer stabilizers, where they can improve UV resistance by scavenging free radicals. vulcanchem.com The versatility of the this compound core is further demonstrated by its use in the synthesis of rhodanine (B49660) carboxylic acids, which have been investigated as inhibitors of histone acetyltransferases. rsc.org

The ongoing exploration of new synthetic methods and a deeper understanding of the reactivity of this compound will undoubtedly lead to the creation of a wider range of functional materials with tailored properties for specific applications.

Q & A

What frameworks ensure the scientific validity of research questions involving this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal drafting. For example, a question like “Does this compound modulate cytochrome P450 activity in hepatocytes?” meets FINER by addressing metabolic relevance while avoiding clinical overreach. Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.